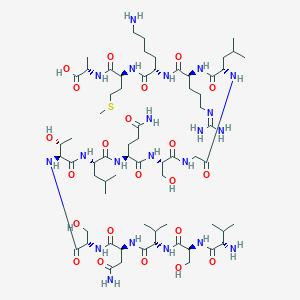
4-Amino-2-fluorobenzamide
Descripción general
Descripción
4-Amino-2-fluorobenzamide is a chemical compound that has been synthesized through various methods for use in different chemical reactions and applications. The compound is characterized by the presence of an amino group and a fluorine atom attached to a benzamide moiety. The specific placement of the fluorine atom at the 2-position and the amino group at the 4-position on the benzene ring is crucial for its chemical properties and reactivity.
Synthesis Analysis
The synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a derivative of this compound, has been reported to start with the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst, yielding 2-fluoro-4-nitrobenzoic acid with a 74% yield. Subsequent chlorination and amination steps produce N-methyl-2-fluoro-4-nitrobenzamide in a 95% yield. The final step involves hydrogenation over Pd/C to afford 4-amino-2-fluoro-N-methyl-benzamide with an impressive 98% yield .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be quite flexible, as indicated by the synthesis and crystal structures of various (N-pyridylmethylene)aminobenzamides. These structures are dominated by hydrogen bonding interactions, such as amide-py N–H…N and amide–carbonyl N–H…O bonds. The differences in hydrogen bonding patterns among similar compounds suggest a structural flexibility that could be advantageous for co-crystallization reactions .
Chemical Reactions Analysis
This compound derivatives have been utilized in a variety of chemical reactions. For instance, N-fluorobenzamides have been used in a formal [4+2] cycloaddition reaction with maleic anhydride, facilitated by CuI and LiOH, to produce fluorescent 1-amino-2,3-naphthalic anhydrides. This multistep process involves radical generation, hydrogen atom transfer, and benzylic radical addition, leading to the formation of diverse naphthalimides with fluorescent properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the photophysical properties of certain derivatives, such as 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides, have been studied. These compounds exhibit luminescence in the blue region with large Stokes shifts, and some show high fluorescence quantum yields, indicating their potential use in optical applications .
Aplicaciones Científicas De Investigación
PET Imaging Ligand for σ Receptors
4-Amino-2-fluorobenzamide derivatives, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have shown promise in positron emission tomography (PET) imaging. This compound binds to σ receptors with high affinity and selectivity. It was labeled with 18F and evaluated as a σ receptor radioligand, showing potential as a ligand for PET imaging of σ receptors in humans. This could be significant for neuroimaging and the study of neurological disorders (Shiue et al., 1997).
Fluorescent Detection of Zn2+/Cd2+ Ions
Carbazolone substituted 2-aminobenzamides, including derivatives of this compound, have been used as fluorescent probes for the detection of Zn2+ and Cd2+ ions. These compounds exhibit a transformation from “off–on” to “on–off” molecular switch, showcasing their potential in analytical chemistry for metal ion detection (Xu et al., 2014).
Fluorescent Aminonaphthalic Anhydrides Synthesis
N-Fluorobenzamide-directed formal [4+2] cycloaddition reaction with maleic anhydride has been developed, producing fluorescent 1-amino-2,3-naphthalic anhydrides. This reaction, involving N-fluorobenzamides, represents a method for synthesizing compounds with potential applications in fluorescent imaging and molecular probes (Lu et al., 2022).
Radiochemical Synthesis for Protein Labeling
This compound derivatives, like N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide, are used in radiochemical synthesis for labeling proteins and peptides. This synthesis is important for developing radiotracers and imaging agents in nuclear medicine (Kiesewetter et al., 2011).
19F NMR Spectroscopy in Helical Peptides
In the field of spectroscopy, 4-fluorobenzamide labeled peptides have been utilized to study solvent-dependent chemical shifts in 19F NMR spectroscopy. This research aids in understanding protein folding and structure (Kubasik et al., 2006).
Anticancer and Antibacterial Activities
Derivatives of this compound have been evaluated for their anticancer and antibacterial activities. Compounds like N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide have shown remarkable antitumor effects and modulation of cellular pathways, indicating their potential as therapeutic agents (Zhang et al., 2017).
Charge Density Analysis in Molecular Crystals
Experimental charge density distribution studies of 4-fluorobenzamide have contributed to understanding intermolecular interactions in molecular crystals. This research is vital for crystal engineering and material science (Hathwar & Row, 2011).
A2B Adenosine Receptor Antagonists
This compound derivatives have been explored in the synthesis of A2B adenosine receptor antagonists, which have potential pharmaceutical applications, especially in the treatment of inflammatory diseases (Cheung et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPEQHEEAWUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630189 | |
| Record name | 4-Amino-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609783-45-1 | |
| Record name | 4-Amino-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)




![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)


![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)




